molecular formula C13H18ClN3S B1429529 2-((piperidin-4-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride CAS No. 1211450-86-0

2-((piperidin-4-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride

Cat. No. B1429529
M. Wt: 283.82 g/mol
InChI Key: UBNAYSZGXMYQSC-UHFFFAOYSA-N
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Description

Piperidine is a common structural unit in many chemical compounds, including pharmaceuticals and alkaloids . It’s a six-membered ring with one nitrogen atom and five carbon atoms . The benzimidazole group is a fused aromatic ring that is also found in various important biological entities .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in the pharmaceutical industry . Various methods have been developed, including intra- and intermolecular reactions .


Molecular Structure Analysis

The molecular structure of a compound similar to the one you’re interested in, “2- (Piperidin-4-ylmethyl)isoindolin-1-one hydrochloride”, has a molecular formula of C14H19O1N2Cl1 .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For “2- (Piperidin-4-ylmethyl)isoindolin-1-one hydrochloride”, it is a solid at room temperature .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering new synthetic methods and exploring the biological activities of these compounds .

properties

IUPAC Name

2-(piperidin-4-ylmethylsulfanyl)-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S.ClH/c1-2-4-12-11(3-1)15-13(16-12)17-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNAYSZGXMYQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CSC2=NC3=CC=CC=C3N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((piperidin-4-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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